molecular formula C17H30Br2 B14222223 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene CAS No. 824959-89-9

5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene

Cat. No.: B14222223
CAS No.: 824959-89-9
M. Wt: 394.2 g/mol
InChI Key: QCBOZDKVBJWIAO-UHFFFAOYSA-N
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Description

5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene is an organic compound characterized by its unique structure, which includes two bromine atoms and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene typically involves the bromination of a suitable precursor. One common method is the bromination of 7-(2-methylpropyl)trideca-5,8-diene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its bromine atoms and alkyl chain may interact with specific molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,2-Tridecadiene: A related compound with a similar carbon backbone but lacking bromine atoms.

    5,8-Tridecadiene: Another related compound with a different substitution pattern.

Properties

CAS No.

824959-89-9

Molecular Formula

C17H30Br2

Molecular Weight

394.2 g/mol

IUPAC Name

5,9-dibromo-7-(2-methylpropyl)trideca-5,8-diene

InChI

InChI=1S/C17H30Br2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3

InChI Key

QCBOZDKVBJWIAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(CC(C)C)C=C(CCCC)Br)Br

Origin of Product

United States

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